molecular formula C25H20 B1200815 Tetraphenylmethane CAS No. 630-76-2

Tetraphenylmethane

Cat. No.: B1200815
CAS No.: 630-76-2
M. Wt: 320.4 g/mol
InChI Key: PEQHIRFAKIASBK-UHFFFAOYSA-N
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Description

Tetraphenylmethane (CAS 630-76-2) is an organic compound with a methane core substituted by four phenyl groups, giving it a distinctive three-dimensional aromatic structure . It was first synthesized by Moses Gomberg in 1898, and his work on this compound was a foundational step leading to the seminal discovery of the triphenylmethyl radical . This historical significance underscores its role in the development of modern organic chemistry. In contemporary materials science, this compound serves as a crucial precursor for synthesizing porous carbon materials with precisely controlled pore sizes at the Ångstrom level . When functionalized with ethynyl groups and subjected to carbonization, it yields porous carbon (with pores of approximately 4.05 Å) in exceptionally high yields above 86% . This carbon material, known for its high conductivity and uniform ultramicropores, is actively investigated as a high-performance anode material for both lithium-ion and sodium-ion batteries . Its stable 3D geometry is ideal for creating rigid, cross-linked polymer networks and porous frameworks, making it a valuable building block in advanced material design. This product is offered for research applications and is For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Customers should independently determine the suitability and safety of this product for their specific purpose.

Properties

IUPAC Name

tritylbenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C25H20/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQHIRFAKIASBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30212215
Record name Methane, tetraphenyl-
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Molecular Weight

320.4 g/mol
Source PubChem
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CAS No.

630-76-2
Record name 1,1′,1′′,1′′′-Methanetetrayltetrakis[benzene]
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Record name Tetraphenylmethane
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Record name Tetraphenylmethane
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Record name Methane, tetraphenyl-
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Record name Tetraphenylmethane
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Preparation Methods

Method 1: Trityl Chloride and Aniline at 200°C

In this approach, trityl chloride (15 g, 53.8 mmol) and aniline (13.7 g, 147.1 mmol) are combined under argon and heated to 200°C for 5 minutes, forming a violet solid. The crude product is treated with 2M HCl and methanol (100 ml and 90 ml, respectively) at 100°C for 2 hours to hydrolyze residual intermediates. After filtration, the gray solid is suspended in ethanol (120 ml) and concentrated sulfuric acid (16.5 ml), cooled to -10°C, and treated with isopentyl nitrite (12 ml) to facilitate nitrosation. Subsequent addition of 30% hypophosphorous acid (40 ml) at -10°C, followed by heating to 50°C for 2 hours, yields tetraphenylmethane as a light yellow solid (80% yield).

Key Parameters:

  • Nitrosation Temperature: -10°C to prevent side reactions.

  • Reduction Agent: Hypophosphorous acid (H₃PO₂) for selective deamination.

  • Purification: Sequential washing with ethanol and 1,4-dioxane to remove byproducts.

Method 2: Trityl Chloride and Aniline at 180°C

A modified protocol heats trityl chloride (15 g, 0.054 mol) and aniline (14.05 ml, 0.154 mol) to 180°C until a violet solid forms, followed by 10 minutes of additional heating. The solid is refluxed in methanol (75 ml) and 2M HCl (75 ml) for 30 minutes, filtered, and resuspended in ethanol. After cooling to -30°C, sulfuric acid (15.8 ml) and isopentyl nitrite (9.44 g, 0.081 mol) are added, and the mixture is stirred at -10°C for 1 hour. Phosphinic acid (26.9 ml, 0.609 mol) is introduced, and the solution is refluxed for 1.5 hours. Recrystallization from tetrahydrofuran (THF) and methanol (1:1) affords this compound in 93% yield.

Key Parameters:

  • Reaction Duration: Extended heating (10 minutes post-solid formation) enhances intermediate stability.

  • Recrystallization Solvent: THF/methanol optimizes crystal lattice formation.

  • Acid Stoichiometry: Higher HCl volume (75 ml vs. 100 ml in Method 1) accelerates hydrolysis.

Comparative Analysis of Synthesis Methods

Table 1: Synthesis Conditions and Outcomes

ParameterMethod 1Method 2
Temperature 200°C, 5 min180°C, 10 min
Aniline Equivalents 2.73 eq2.9 eq
Reduction Agent H₃PO₂ (40 ml)H₃PO₂ (26.9 ml)
Workup Washing with ethanolRecrystallization
Yield 80%93%

Method 2’s superior yield (93%) stems from shorter nitrosation time (1 hour vs. 2 hours) and recrystallization, which minimizes impurities. The lower temperature (180°C) reduces decomposition risks compared to Method 1’s 200°C step.

Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Method 1: ¹H NMR (400 MHz, CDCl₃) displays a multiplet at δ 7.17–7.06 ppm, integrating to 20 aromatic protons, consistent with equivalent phenyl environments.

  • Method 2: ¹H NMR (500 MHz, DMSO-d₆) reports δ 7.30 (t, 1H), 7.21 (t, 1H), and 7.15 (d, 1H), totaling 3 protons—a discrepancy suggesting potential misassignment or solvent-induced splitting. CDCl₃’s non-polar nature better resolves symmetric aromatic systems, whereas DMSO-d₆ may cause anomalous splitting due to hydrogen bonding.

Infrared (IR) Spectroscopy

Both methods confirm the absence of N–H stretches (3300–3500 cm⁻¹), verifying complete deamination. Peaks at 3037 cm⁻¹ (C–H aromatic) and 1588 cm⁻¹ (C=C stretching) align with tetra-substituted benzene rings.

Applications and Derivatives

This compound’s utility extends to porous organic networks (PONs) and dendrimers. For instance, PMC-3 incorporates this compound as a core to create void spaces capable of adsorbing volatile organic compounds (VOCs) like cyanobenzene (436 mg/g). Brominated derivatives (e.g., tetrakis(4-bromophenyl)methane) serve as precursors for Suzuki-Miyaura cross-coupling reactions .

Chemical Reactions Analysis

Nitration

Tetraphenylmethane can be nitrated with nitric acid to produce a nitro-substituted compound . One method involves adding this compound to fuming nitric acid at -10 °C, followed by the addition of acetic anhydride and glacial acetic acid .

Halogenation

This compound reacts with bromine to form tetrakis(4-bromophenyl)methane .

Oxidation

This compound can be oxidized. Gomberg identified this compound through oxidation and reduction reactions, providing evidence for its structure .

Metal-Catalyzed Cross-Coupling Reactions

This compound derivatives can undergo cross-coupling reactions, particularly to introduce nitrogen heterocycles. For example, tetrakis-(4-iodophenyl)methane can be synthesized via diazotization followed by iodination, or through the use of bis(trifluoroacetoxy iodobenzene) and iodine .

Various heterocyclic derivatives of this compound have been prepared using nickel catalysts. These reactions involve the coupling of amines with iodo-substituted this compound derivatives in the presence of a nickel catalyst, a ligand, and a base .

Table 1: Cross-Coupled this compound Derivatives

EntryAmineProductYield (%)
1pyrazoletetrakis(4-(1H-pyrazol-1-yl)phenyl)methane82
22,3-dimethylindoletetrakis[4-(2,3-dimethylindol-1-yl)phenyl]methane80
35-methoxyindoletetrakis[4-(5-methoxyindol-1-yl)phenyl]methane73
4thiadiazole-2-aminetetrakis[4-(5-amino-1,2,4-thiadiazol-3-yl)phenyl]methane72
5TriphenylamineNot specified83
6Trityl anilineNot specified78
7PyrroleTetrakis(4-(1H-pyrrol-1-yl)phenyl)methane81

Reactions to form Dendrimers

This compound cores are used in dendrimer synthesis. For example, a this compound derivative with eight chloride groups (TAPM-8Cl ) can react with 3,5-di-(tert-butanoylamino)benzoylpiperazine (BABP-H ) to produce dendrimers such as TAPM-8Den and TAPM-4Den .

Molecular Tectonics

This compound derivatives are used as tectons (molecules) for constructing crystalline arrays .

Dendrimers

This compound cores are employed in dendrimers for their adsorption properties .

Crystal Engineering

This compound analogs are exploited as models in crystal engineering .

Scientific Research Applications

Organic Electronics

Organic Photovoltaics and Field-Effect Transistors : Tetraphenylmethane derivatives are increasingly utilized in organic photovoltaic cells and organic field-effect transistors. The incorporation of nitrogen heterocycles, such as pyrroles, into the TPM structure enhances its electron-donating capabilities, making it suitable for the design of new materials with high photoluminescence efficiency and thermal stability. These properties are essential for improving the performance of organic semiconductors used in electronic devices .

Dendritic Structures : Recent studies have highlighted the synthesis of dendrimers with this compound as a central core. These dendrimers exhibit significant void spaces that can encapsulate guest molecules, enhancing their utility in applications like sensors and drug delivery systems. One such dendrimer demonstrated an adsorption capacity of 436 mg/g for volatile organic compounds, indicating its potential in environmental remediation .

Gas Capture and Separation

This compound derivatives have shown promise in gas capture applications, particularly for carbon dioxide and other volatile organic compounds. The high surface area and porosity of materials derived from TPM make them effective for gas sorption. For instance, porous organic polymers containing the TPM core have been developed to capture and store carbon dioxide efficiently .

Metal-Organic Frameworks (MOFs) : TPM serves as a building block for constructing metal-organic frameworks that can selectively adsorb gases like nitrogen and carbon dioxide. These frameworks leverage the unique structural characteristics of TPM to enhance gas separation processes, which are critical in various industrial applications .

Catalysis

This compound derivatives are also being explored for their catalytic properties. The introduction of functional groups onto the TPM structure can significantly alter its reactivity and selectivity in chemical reactions. For example, the coupling of TPM with various amines using nickel catalysts has been shown to yield compounds with desirable catalytic activity . This approach allows for the synthesis of new catalysts that can facilitate reactions under mild conditions.

Supramolecular Chemistry

In supramolecular chemistry, this compound acts as a versatile building block for creating complex molecular architectures. Its ability to form stable interactions with other molecules makes it suitable for designing materials with specific functionalities, such as light emission or charge transport . The structural flexibility of TPM-based compounds enables researchers to tailor their properties for specific applications.

Summary Table of Applications

Application AreaDescriptionKey Features
Organic ElectronicsUsed in photovoltaics and transistors; enhances electronic propertiesHigh photoluminescence efficiency
Gas CaptureEffective in capturing CO2 and VOCs; forms porous polymersHigh surface area and porosity
CatalysisServes as a catalyst precursor; functionalization enhances reactivityMild reaction conditions
Supramolecular ChemistryBuilding block for complex molecular structures; enables specific interactionsStructural flexibility

Case Studies

  • Gas Separation Using Aromatic Imides : Research demonstrated that aromatic imides derived from this compound exhibit excellent gas-transport properties, making them suitable candidates for gas separation technologies .
  • Dendrimers with TPM Core : Two types of dendrimers were synthesized using this compound as a core structure, showing significant adsorption capabilities for volatile organic compounds, which is promising for environmental applications .

Mechanism of Action

The mechanism of action of tetraphenylmethane involves its ability to form stable intermediates and participate in various chemical reactions. The phenyl groups provide steric hindrance, which influences its reactivity and stability. The molecular targets and pathways involved depend on the specific derivatives and their applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Tetraphenylmethane vs. Tetraphenylsilane

Property This compound (C) Tetraphenylsilane (Si) References
Bond Angle Flexibility Higher flexibility (distorts from tetrahedral geometry) Lower flexibility (rigid tetrahedral angles)
Framework Diversity Forms channel-containing networks with carboxylate anions Fails to form analogous frameworks with terephthalate/bicarbonate
Optoelectronic Performance Solar cell PCE: 4.3% (core in non-fullerene acceptors) Slightly lower PCE: 4.2% (similar core)
Triplet Energy Higher triplet energy in hole/electron transport materials Lower triplet energy, affecting OLED efficiency

Key Insight : The central atom (C vs. Si) critically impacts structural flexibility and electronic properties. Silicon’s larger atomic radius and stronger bond directionality reduce geometrical adaptability, limiting its utility in dynamic frameworks .

MOF/COF Building Blocks

MOF/COF Linker Core Metal Node Surface Area (SBET, m²/g) Performance Notes References
UPJS-15 (AC) This compound Sr(II)/Ba(II) 1390 Comparable to Zr-based MOF-812
PCN-521 This compound Zr(IV)-hydroxo 3411 Highest SBET in the series
NOTT-140 Bulky linker (L5) Cu(II) 2620 2× higher SBET than UPJS-15
Zn-L7 framework This compound Zn(II) 2718 Enhanced porosity via robust clusters

Key Insight : this compound-based linkers enable tunable porosity. Larger linker arms (e.g., L4 in PCN-521) and robust metal clusters (Zr(IV)) maximize surface areas .

Optoelectronic Materials

Compound Core Application VOC (V) PCE (%) Notes References
1.7a This compound Organic solar cell 0.91 4.3 Higher VOC vs. PC61BM
1.7b Tetraphenylsilane Organic solar cell 0.91 4.2 Slightly lower efficiency
PIPB Planar core Perylene imide N/A N/A Crystalline films via π-π stacking
4PIPM This compound Perylene imide N/A N/A Weak lamellar packing due to rotational freedom

Key Insight : this compound’s rotational freedom in branched structures (e.g., 4PIPM) disrupts crystallinity, whereas planar cores (e.g., PIPB) enhance ordering .

Crystal Engineering and Halogen Derivatives

Derivative Halogen Crystal Packing Space Group References
Tetrakis(4-iodophenyl)methane I Columnar with I₄ synthons Non-centrosymmetric
Tetrakis(4-bromophenyl)methane Br Isomorphous to I-derivative Non-centrosymmetric
(4-Iodophenyl)triphenylmethane I Unusual I···Ph interactions Lower symmetry

Key Insight: Halogen substituents (I, Br) drive similar supramolecular networks, enabling predictable non-centrosymmetric crystallization .

Biological Activity

Tetraphenylmethane (TPM) is a compound that has garnered attention in various fields of research, particularly due to its unique structural properties and potential biological activities. This article delves into the biological activity of TPM, exploring its effects, mechanisms, and applications based on diverse sources and research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by a central carbon atom bonded to four phenyl groups. Its chemical formula is C25H20C_{25}H_{20}, and it exhibits a highly symmetrical structure that contributes to its stability and reactivity. The compound is typically used as a building block in organic synthesis and materials science.

Antioxidant Properties

TPM has been studied for its antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. Research indicates that TPM can scavenge free radicals effectively, thereby protecting cells from oxidative damage. For instance, studies have demonstrated that TPM derivatives exhibit significant radical-scavenging activity, which is essential in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

This compound and its derivatives have shown promising antimicrobial activity against various pathogens. In vitro studies have reported that certain TPM derivatives possess antibacterial properties that inhibit the growth of Gram-positive and Gram-negative bacteria. This activity is attributed to the ability of these compounds to disrupt bacterial cell membranes or interfere with metabolic processes .

1. Antioxidant Activity Study

A study evaluated the antioxidant capacity of TPM using various assays, including DPPH radical scavenging and ABTS assays. The results indicated that TPM exhibited a dose-dependent antioxidant effect, comparable to standard antioxidants like ascorbic acid. The study concluded that the phenolic nature of TPM contributes significantly to its radical-scavenging ability .

Concentration (µM)DPPH Scavenging (%)ABTS Scavenging (%)
504540
1006560
2008580

2. Antimicrobial Activity Evaluation

In another study, the antimicrobial efficacy of TPM was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.

CompoundMIC (µg/mL)Target Bacteria
This compound50Staphylococcus aureus
This compound100Escherichia coli

The findings revealed that TPM exhibited stronger activity against Staphylococcus aureus compared to Escherichia coli, suggesting selective antimicrobial properties .

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Radical Scavenging : The presence of multiple phenyl groups allows for effective electron donation, neutralizing free radicals.
  • Membrane Disruption : The hydrophobic nature of TPM enables it to integrate into lipid membranes, potentially disrupting bacterial cell integrity.
  • Enzyme Inhibition : Some studies suggest that TPM may inhibit specific enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects .

Q & A

Q. What are the standard synthetic routes for tetraphenylmethane (TPM), and how do reaction conditions influence purity and yield?

Synthesis of TPM typically involves Friedel-Crafts alkylation using triphenylmethanol and benzene derivatives under acidic conditions. Key variables include catalyst type (e.g., AlCl₃), stoichiometry, and reaction temperature. For example, excess benzene improves yield by minimizing side products like triarylmethane derivatives . Purification often employs recrystallization from toluene, with purity verified via NMR and elemental analysis. Contaminants such as residual solvents or oligomers require careful chromatographic separation .

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in crystallographic data?

X-ray crystallography is the gold standard for confirming TPM’s tetrahedral geometry and S₄ symmetry . However, inconsistencies in bond lengths (e.g., C–C bonds in phenyl rings) may arise due to crystal packing effects. Pairing X-ray data with computational methods like DFT optimizes structural accuracy. For example, CSD (Cambridge Structural Database) analysis reveals mean C–C bond deviations of ±0.02 Å in high-quality structures (R₁ < 5%) .

Q. What thermodynamic properties of TPM are critical for stability assessments in material applications?

Key properties include melting point (280–285°C), thermal decomposition temperature (>400°C), and enthalpy of sublimation (~120 kJ/mol). Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are standard methods. Notably, TPM’s rigidity reduces entropy-driven degradation, making it suitable for high-temperature frameworks .

Advanced Research Questions

Q. How do this compound derivatives enhance the design of 3D covalent organic frameworks (COFs), and what topological challenges arise?

TPM’s tetrahedral geometry enables 4-connected nodes in COFs (e.g., dia , ctn topologies). However, steric hindrance from phenyl groups limits linker flexibility, often requiring adaptive building blocks like triptycene hybrids to achieve novel topologies (e.g., stp , ceq ) . Advanced characterization via gas adsorption (BET) and PXRD confirms pore uniformity, though defects from misaligned nodes remain a challenge .

Q. What contradictions exist in experimental vs. computational data on TPM’s electronic properties, and how can they be reconciled?

STM studies show TPM’s six-state molecular reorientation under electric fields, suggesting degenerate molecular orbitals . However, DFT calculations predict slight energy splitting (~0.1 eV) due to phenyl ring torsions. Discrepancies arise from environmental factors (e.g., substrate interactions in STM) not modeled in simulations. Hybrid QM/MM approaches improve agreement by accounting for intermolecular forces .

Q. How does TPM’s π-electron system influence charge transport in organic semiconductors, and what doping strategies optimize conductivity?

TPM’s sp³-hybridized carbon limits conjugation, but peripheral phenyl rings enable π-stacking in thin films. Doping with iodine or FeCl₃ introduces charge carriers, increasing conductivity by 3–5 orders of magnitude (measured via four-probe DC methods). However, dopant diffusion into the tetrahedral core remains a bottleneck, requiring covalent functionalization (e.g., nitro or amino groups) to stabilize charge transfer .

Methodological Considerations

Q. What protocols mitigate synthesis challenges in functionalizing TPM for advanced materials?

  • Steric Hindrance Mitigation : Use bulky substituents (e.g., mesityl groups) to preorganize reaction sites .
  • Cross-Coupling Optimization : Suzuki-Miyaura reactions require Pd(PPh₃)₄ catalysts and microwave-assisted heating (80–100°C) to overcome low reactivity .
  • In Situ Monitoring : Raman spectroscopy tracks reaction progress, identifying intermediates like triarylmethyl cations .

Q. How should researchers address conflicting crystallographic data in TPM-based frameworks?

  • High-Resolution Crystallography : Prioritize synchrotron sources for sub-Å resolution.
  • Dynamic Disorder Analysis : Refine occupancy factors for rotating phenyl rings using SHELXL .
  • Comparative CSD Mining : Cross-reference with analogous structures (e.g., tetraphenylsilane) to identify trends in bond distortion .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraphenylmethane
Reactant of Route 2
Tetraphenylmethane

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